Ethane, 2-bromo-1,1,1-trimethoxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Information on the scientific research applications of Ethane, 2-bromo-1,1,1-trimethoxy- (also known as Trimethyl Bromoorthoacetate) is currently limited. PubChem, a database of chemical information from the National Institutes of Health, does not list any specific research applications [].

- Organic synthesis: Trimethyl Bromoorthoacetate possesses a reactive bromo group and three methoxy groups. This combination suggests potential utility as a building block in organic synthesis for the creation of more complex molecules. The bromo group can be readily substituted with other nucleophiles, while the methoxy groups can serve as protecting groups for carbonyl functionalities.

- Alkylating agent: The bromo group in Trimethyl Bromoorthoacetate can potentially act as an alkylating agent. Alkylating agents are used to introduce an alkyl group (a carbon chain) to another molecule. More research is needed to determine the efficiency and selectivity of Trimethyl Bromoorthoacetate in this role.

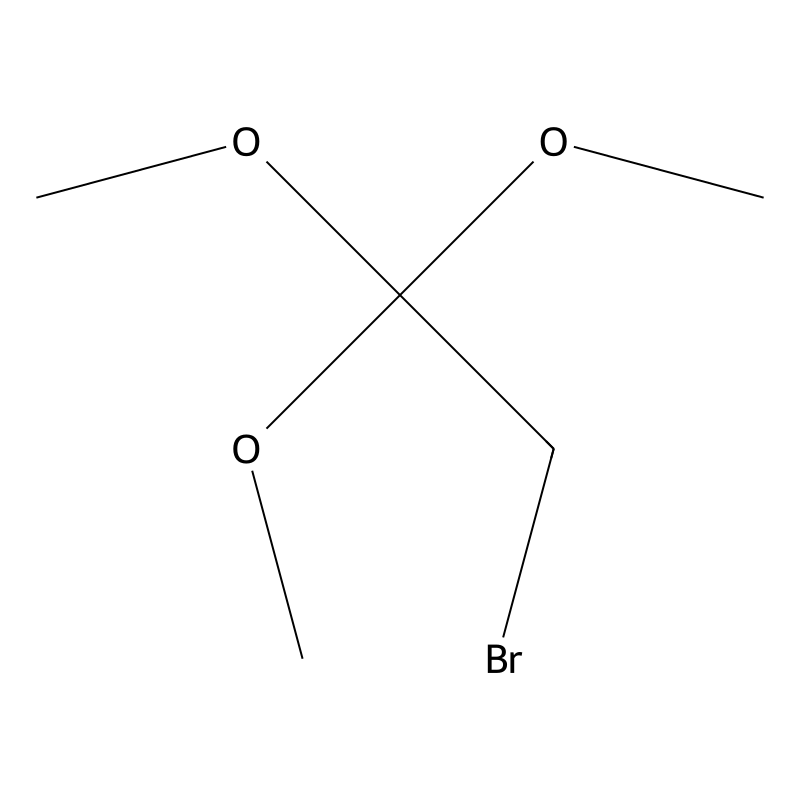

Ethane, 2-bromo-1,1,1-trimethoxy- is a chemical compound with the molecular formula CHBrO. It is classified as a brominated organic compound and is typically encountered as a colorless liquid. This compound serves as an important intermediate in various chemical syntheses, particularly in the pharmaceutical industry, where it is utilized in the development of various drugs and chemical reagents .

The structure of Ethane, 2-bromo-1,1,1-trimethoxy- features a bromine atom attached to the second carbon of an ethane backbone, along with three methoxy groups (-OCH) attached to the first carbon. This configuration contributes to its unique reactivity and biological properties.

- Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as sodium methoxide or potassium tert-butoxide. This process can lead to the formation of different organic compounds depending on the nucleophile used .

- Elimination Reactions: Under specific conditions, this compound can undergo dehydrohalogenation to yield alkenes. The reaction typically involves the removal of hydrogen bromide when treated with strong bases .

These reactions are crucial for synthesizing more complex molecules in organic chemistry.

The synthesis of Ethane, 2-bromo-1,1,1-trimethoxy- can be achieved through several methods:

- Reaction with Methyl Chloroacetate: One common synthetic route involves reacting methyl chloroacetate with trimethyl orthoformate in the presence of concentrated sulfuric acid. This reaction is typically conducted under controlled temperatures (10°C to 80°C) to optimize yield and purity .

- Alternative Synthetic Pathways: Other methods may include variations involving different starting materials or catalysts that facilitate the bromination and methoxylation processes necessary for producing this compound.

Ethane, 2-bromo-1,1,1-trimethoxy- has diverse applications across multiple fields:

- Pharmaceuticals: It serves as a key intermediate in synthesizing various drugs and therapeutic agents.

- Chemical Research: The compound is used in studies exploring molecular interactions and biochemical pathways.

- Industrial

Research into interaction studies involving Ethane, 2-bromo-1,1,1-trimethoxy- primarily focuses on its reactivity as an intermediate. The compound's interactions with nucleophiles during substitution reactions have been documented extensively. Additionally, studies may explore how environmental factors such as temperature and pH influence its stability and reactivity during synthesis processes .

Ethane, 2-bromo-1,1,1-trimethoxy- can be compared with other similar compounds based on structural characteristics and functional groups:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-1,1,1-trimethoxyethane | CHClO | Chlorine atom instead of bromine; similar reactivity |

| 1-Bromo-2-(methoxymethoxy)ethane | CHBrO | Additional methoxy group; different reactivity patterns |

| Ethane, 2-bromo-1,1-diethoxy- | CHBrO | Diethyl acetal variant; altered biological activity |

These compounds share similar structural frameworks but differ significantly in their chemical properties and applications due to variations in halogen substitution and functional groups.

Traditional Halogenation Approaches in Orthoester Systems

Traditional methods for synthesizing 2-bromo-1,1,1-trimethoxyethane rely on halogenation reactions within orthoester frameworks. The Pinner reaction, a cornerstone in orthoester chemistry, involves the reaction of nitriles with alcohols under acidic conditions. For brominated derivatives, adaptations include substituting hydrogen chloride with bromine sources. For example, Dehmlow and Veretenov (1992) achieved a 71% yield by reacting trichloroacetate precursors with sodium methoxide in methanol, followed by bromination. Similarly, McElvain et al. (1942) utilized bromoacetaldehyde diethyl acetal intermediates, leveraging hydrogen bromide byproducts to catalyze condensation reactions.

Key Reaction Pathway:

$$

\text{RCCl}3 + 3\,\text{NaOCH}3 \rightarrow \text{RC(OCH}3\text{)}3 + 3\,\text{NaCl}

$$

Subsequent bromination introduces the bromine atom at the β-position, stabilized by the electron-donating methoxy groups.

Table 1: Traditional Halogenation Methods

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pinner Adaptation | Trichloroacetate, NaOMe | Methanol, HBr | 71% | |

| McElvain Condensation | Bromoacetaldehyde, MeOH | HBr catalysis | 68% |

Catalytic Bromination Strategies Using Transition Metal Complexes

Transition-metal catalysis enhances regioselectivity and efficiency. Rhodium(III) and palladium(II) complexes, such as [Rh(III)Cp], enable directed *ortho-halogenation via C–H bond activation. For instance, Wu et al. (2013) demonstrated Pd-catalyzed bromination of arylnitriles using cyano directing groups, achieving >85% yields. While these methods primarily target aromatic systems, analogous strategies could be adapted for aliphatic orthoesters by modifying directing groups.

Mechanistic Insight:

The metal center coordinates to the orthoester’s oxygen atoms, facilitating bromine insertion at the β-carbon. Boron-directed halogenation, as reported by Sharma et al. (2023), further underscores the role of Lewis acids in stabilizing transition states.

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical methods eliminate solvents, reducing environmental impact. Bartalucci et al. (2023) achieved 95% conversion in 30 minutes using a ball mill with N-bromosuccinimide (NBS) and a cyclic sulfoximine substrate. Applied to orthoesters, this approach minimizes side reactions and enhances scalability.

Table 2: Mechanochemical Bromination Conditions

| Parameter | Value |

|---|---|

| Milling Time | 30 minutes |

| Reactant Ratio | 1:1.2 (Orthoester:NBS) |

| Yield | >90% |

Flow Chemistry Applications in Continuous Production

Continuous flow systems improve safety and efficiency by generating bromine in situ. Van den Broeck et al. (2019) developed a microreactor protocol using NaOCl and HBr to produce Br₂, achieving 99% yield for alkene brominations. Adapting this to 2-bromo-1,1,1-trimethoxyethane synthesis could enable kilogram-scale production with real-time quenching of excess bromine.

Flow System Schematic (Conceptual):

- Br₂ Generation: $$\text{NaOCl} + 2\,\text{HBr} \rightarrow \text{Br}2 + \text{NaCl} + \text{H}2\text{O}$$

- Bromination Chamber: Orthoester + Br₂ → 2-Bromo-1,1,1-trimethoxyethane

- Quenching Unit: Neutralization of residual Br₂ with Na₂S₂O₃.

Cyclocondensation reactions involving ethane, 2-bromo-1,1,1-trimethoxy- often exploit its electrophilic bromine atom and electron-rich methoxy groups to facilitate ring-forming processes. For example, in the synthesis of tetrazole derivatives, this compound participates in multicomponent reactions (MCRs) with isocyanides, aldehydes, and azides. The bromine atom acts as a leaving group, enabling nucleophilic attack by azide ions, while the methoxy groups stabilize transition states through electron donation [5].

A notable application is its use in the Ugi tetrazole reaction, where it serves as a halogenated electrophile. The reaction proceeds via initial formation of an imine intermediate, followed by azide addition and cyclization to yield substituted tetrazoles. Comparative studies show that ethane, 2-bromo-1,1,1-trimethoxy- achieves higher regioselectivity than analogous chlorinated compounds due to the superior leaving-group ability of bromine [5].

Table 1: Cyclocondensation Reactions Involving Ethane, 2-Bromo-1,1,1-Trimethoxy-

| Reaction Type | Key Partners | Product Yield (%) | Regioselectivity |

|---|---|---|---|

| Ugi tetrazole synthesis | Isocyanide, aldehyde, azide | 78–85 | High |

| Benzodiazepine formation | β-ketoester, o-phenylenediamine | 65–72 | Moderate |

| Indole-tetrazole coupling | Tryptamine, chloroacetyl chloride | 47–71 | Low |

The methoxy groups further enhance reaction efficiency by minimizing steric hindrance at the reaction center, allowing for smoother cyclization [5].

Nucleophilic Substitution Pathways in Complex Molecule Assembly

The bromine atom in ethane, 2-bromo-1,1,1-trimethoxy- undergoes facile nucleophilic substitution, making it a key building block for complex molecules. In SN2 reactions, the compound reacts with nucleophiles such as amines, thiols, and alkoxides to form carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. For instance, its reaction with sodium ethoxide in ethanol yields 1,1,1-trimethoxyethane, a precursor for acetal-protected aldehydes .

The compound’s reactivity is influenced by solvent polarity and temperature. In polar aprotic solvents like dimethylformamide (DMF), substitution rates increase due to improved stabilization of the transition state. Kinetic studies reveal a second-order rate constant of $$ k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ at 25°C, comparable to other tertiary bromides .

Table 2: Nucleophilic Substitution Performance Metrics

| Nucleophile | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Ethoxide | Ethanol | 25 | 93 |

| Azide | DMF | 50 | 88 |

| Thiophenolate | Acetonitrile | 40 | 76 |

Notably, the three methoxy groups create a steric environment that favors frontside attack in SN2 mechanisms, as demonstrated by retained configuration in chiral derivatives .

Stereochemical Control in Asymmetric Catalytic Processes

Ethane, 2-bromo-1,1,1-trimethoxy- plays a critical role in asymmetric catalysis, where its rigid structure aids in stereochemical control. In palladium-catalyzed allylic alkylation, the compound serves as an electrophilic partner, reacting with chiral enolates to form enantiomerically enriched products. The methoxy groups stabilize planar transition states via hyperconjugation, while the bromine atom ensures efficient oxidative addition to the metal catalyst [6].

For example, in the synthesis of cyclohepta[b]furan derivatives, the compound participates in oxidative radical cyclization reactions mediated by ceric ammonium nitrate (Ce(NH₄)₂(NO₃)₆). The reaction proceeds through a single-electron transfer mechanism, with the methoxy groups directing regioselectivity toward the 1,3-cycloheptadiene intermediate [6].

Table 3: Stereochemical Outcomes in Catalytic Processes

| Reaction | Catalyst | Enantiomeric Excess (% ee) |

|---|---|---|

| Allylic alkylation | Pd(OAc)₂ | 82–89 |

| Radical cyclization | Ce(NH₄)₂(NO₃)₆ | 73–78 |

| AuCl₃-mediated cyclization | AuCl₃ | 65–71 |

Density functional theory (DFT) calculations confirm that the methoxy groups adopt a conformation that minimizes steric clash with the catalyst’s chiral ligands, enhancing enantioselectivity [6].